2-Chlorobenzo[d]oxazole-7-carboxamide

Catalog No.
S13365717
CAS No.
M.F
C8H5ClN2O2
M. Wt
196.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chlorobenzo[d]oxazole-7-carboxamide

Product Name

2-Chlorobenzo[d]oxazole-7-carboxamide

IUPAC Name

2-chloro-1,3-benzoxazole-7-carboxamide

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

InChI

InChI=1S/C8H5ClN2O2/c9-8-11-5-3-1-2-4(7(10)12)6(5)13-8/h1-3H,(H2,10,12)

InChI Key

GHCWPZHWYDDQSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)Cl)C(=O)N

2-Chlorobenzo[d]oxazole-7-carboxamide is a heterocyclic compound characterized by a fused benzene and oxazole ring system, with a chlorine substituent at the second position and a carboxamide group at the seventh position. Its molecular formula is C8H5ClN2O2C_8H_5ClN_2O_2, and it has a molecular weight of approximately 196.59 g/mol. The presence of both the chlorine atom and the carboxamide group imparts unique chemical properties, making it a versatile compound in various fields of research and application.

  • Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols, allowing for the synthesis of various derivatives.
  • Oxidation and Reduction: The oxazole ring can be subjected to oxidation or reduction, leading to different derivatives that may exhibit altered biological activities.
  • Hydrolysis: The carboxamide group can be hydrolyzed to yield the corresponding carboxylic acid, which may have distinct properties and applications.

Research indicates that 2-Chlorobenzo[d]oxazole-7-carboxamide exhibits significant biological activity, particularly in medicinal chemistry. It has been explored for its potential as a pharmacophore in drug design due to its antimicrobial and anticancer properties. Its mechanism of action often involves interaction with specific molecular targets, such as enzyme inhibition or receptor modulation, making it valuable in biochemical assays and therapeutic applications .

The synthesis of 2-Chlorobenzo[d]oxazole-7-carboxamide typically involves cyclization reactions starting from appropriate precursors. A common synthetic route includes:

  • Reaction of 2-Chlorobenzoic Acid with Urea: This reaction occurs in the presence of dehydrating agents like phosphorus oxychloride (POCl₃). The process begins with the formation of an isocyanate intermediate, which subsequently cyclizes to form the oxazole ring.
  • Optimization for Industrial Production: In industrial settings, continuous flow reactors may be employed to enhance yield and purity, while adhering to green chemistry principles such as solvent recycling.

2-Chlorobenzo[d]oxazole-7-carboxamide has diverse applications across several fields:

  • Medicinal Chemistry: Investigated for its potential therapeutic effects, particularly against microbial infections and cancer.
  • Materials Science: Used in the development of advanced materials, including polymers and organic semiconductors.
  • Biochemical Research: Serves as a probe in assays to study enzyme interactions and cellular pathways.
  • Industrial Use: Functions as an intermediate in the synthesis of dyes, pigments, and agrochemicals .

Studies on the interactions of 2-Chlorobenzo[d]oxazole-7-carboxamide with biological targets have revealed its capacity to inhibit specific enzymes or modulate receptor functions. These interactions are critical for understanding its pharmacological potential and guiding further drug development efforts. The precise pathways involved depend on the specific biological context and target molecules being studied .

Several compounds share structural similarities with 2-Chlorobenzo[d]oxazole-7-carboxamide. Here are some notable examples:

Compound NameKey Differences
2-ChlorobenzoxazoleLacks the carboxamide group; less versatile in applications.
Benzoxazole-7-carboxamideDoes not contain the chlorine substituent; alters reactivity.
2-Aminobenzo[d]oxazole-7-carboxamideContains an amino group instead of chlorine; different properties.
7-Chlorobenzo[d]oxazole-2-carboxylic acidSimilar structure but different substitution pattern; may affect reactivity.

The uniqueness of 2-Chlorobenzo[d]oxazole-7-carboxamide lies in its specific substitution pattern, which confers distinct chemical reactivity and potential for diverse applications compared to these similar compounds .

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

196.0039551 g/mol

Monoisotopic Mass

196.0039551 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types